molecular formula C10H10N2O B105759 Indole-3-acetamide CAS No. 879-37-8

Indole-3-acetamide

Cat. No. B105759
CAS RN: 879-37-8
M. Wt: 174.2 g/mol
InChI Key: ZOAMBXDOGPRZLP-UHFFFAOYSA-N
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Description

Indole-3-acetamide Description

Indole-3-acetamide (IAM) is a chemical compound that plays a significant role in various biological processes, particularly as a precursor in the biosynthesis of indole-3-acetic acid (IAA), a plant hormone involved in growth and development . It is also a key intermediate in the synthesis of a range of indole derivatives with potential pharmacological applications .

Synthesis Analysis

IAM can be synthesized through the coupling of indole-3-acetic acid with various substituted anilines, as demonstrated in the synthesis of a series of indole-3-acetamides with antihyperglycemic and antioxidant properties . Additionally, IAM is produced by certain microorganisms, such as Pseudomonas savastanoi, which converts L-tryptophan to IAM using a specific enzyme system . In plants, IAM is synthesized from L-tryptophan via the AMI1 gene family, which encodes indole-3-acetamide hydrolase, indicating a new pathway for auxin biosynthesis .

Molecular Structure Analysis

The molecular structure of IAM and its derivatives has been extensively studied, with spectroscopic techniques such as NMR and mass spectroscopy providing detailed insights into their structures . The coordination of IAM to metal ions, such as platinum(II) and palladium(II), has been investigated, revealing a new mode of bidentate coordination involving the C(3) atom of the indolyl group and the amide oxygen atom .

Chemical Reactions Analysis

IAM serves as a versatile intermediate in various chemical reactions. It is involved in the inhibition of human nonpancreatic secretory phospholipase A2 (hnps-PLA2), with indole-3-acetamides showing potency and selectivity as inhibitors . The reactivity of IAM with metal ions has been studied, demonstrating its ability to displace solvent ligands and form stable complexes . Furthermore, IAM derivatives have been synthesized with potential anti-inflammatory activity, confirmed by in silico modeling studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of IAM and its derivatives have been characterized through various analytical methods. The antihyperglycemic and antioxidant potentials of indole-3-acetamides have been evaluated, with some compounds displaying significant inhibitory activity against the α-amylase enzyme and good antioxidant potential in DPPH and ABTS assays . Theoretical investigations have provided insights into the structure, vibrations, and reactivity properties of IAM compounds, with density functional theory calculations aiding in the understanding of their electronic properties and intermolecular interactions .

Scientific Research Applications

Plant Growth Regulation

  • Field : Plant Physiology
  • Application : IAM is an auxin precursor that has been reported to reduce plant growth and trigger abiotic stress responses in Arabidopsis thaliana .
  • Method : The accumulation of IAM in the ami1 mutant of Arabidopsis thaliana was observed. This was done through comprehensive RNA-sequencing (RNA-seq) and reverse genetics approaches .
  • Results : The response includes the induction of abscisic acid (ABA) biosynthesis through the promotion of NCED3 expression. The RNA-seq results highlighted the induction of a small number of genes, including the R2R3 MYB transcription factor genes MYB74 and MYB102 .

Microbial Growth and Development

  • Field : Microbiology
  • Application : IAM plays an important role in the growth, development, and even plant interaction of microorganisms .
  • Method : Studies on the biosynthesis and functions of IAM in microorganisms can promote the production and utilization of IAM in agriculture .
  • Results : The biosynthesis pathways that have been reported in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Synthesis of Diazafenestrane Skeleton

  • Field : Organic Chemistry
  • Application : IAM was used in the synthesis of [5.5.6.6]diazafenestrane skeleton .
  • Method : The specific method of application or experimental procedure is not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Yeast Growth and Invasion

  • Field : Microbiology
  • Application : IAM promoted the growth of filamentous forms of Saccharomyces cerevisiae and promoted the invasion of the yeast .
  • Method : The specific method of application or experimental procedure is not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Control of Osmotic Stress Responses

  • Field : Plant Physiology
  • Application : IAM has been reported to reduce plant growth and trigger abiotic stress responses in Arabidopsis thaliana. The response includes the induction of abscisic acid (ABA) biosynthesis through the promotion of NCED3 expression .
  • Method : The transcriptional responses evoked by the exogenous application of IAM were investigated using comprehensive RNA-sequencing (RNA-seq) and reverse genetics approaches .
  • Results : The RNA-seq results highlighted the induction of a small number of genes, including the R2R3 MYB transcription factor genes MYB74 and MYB102. These factors are known to respond to various stress cues and to ABA .

Regulation of Plant Growth and Enhancing Plant Resistance

  • Field : Plant Metabolism and Chemodiversity
  • Application : IAM and its derivatives can activate plant immunity and regulate plant growth .
  • Method : IAM and its derivatives bind to hormone receptors in plant cells to form complexes that recognize hormone signals, which in turn trigger a series of physiological and biochemical reactions in the plant .
  • Results : The induction of salicylic acid (SA) and jasmonic acid (JA) biosynthesis can be induced, resulting in the hypersensitive reaction (HR) of the plant cell, which leads to its death to protect the plant from further colonization of pests and diseases .

Microbial Signaling

  • Field : Microbiology
  • Application : IAM is known to be a signaling molecule in bacteria and can have a direct effect on bacterial physiology .
  • Method : The specific method of application or experimental procedure is not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Yeast Growth and Invasion

  • Field : Microbiology
  • Application : IAM promoted the growth of filamentous forms of Saccharomyces cerevisiae and promoted the invasion of the yeast .
  • Method : The specific method of application or experimental procedure is not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

IAM is considered toxic. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-(1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAMBXDOGPRZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236686
Record name Indoleacetamide
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-acetamide
Source Human Metabolome Database (HMDB)
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Product Name

Indole-3-acetamide

CAS RN

879-37-8
Record name Indole-3-acetamide
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Record name Indoleacetamide
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Record name Indoleacetamide
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Record name indole-3-acetamide
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Record name Indoleacetamide
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Record name 1H-indole-3-acetamide
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Record name 3-INDOLEACETAMIDE
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Record name Indole-3-acetamide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 - 151 °C
Record name Indole-3-acetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The suspension of the bacterial cells (corresponding t 25 to 5.92 mg of the dry cells) obtained in Example 8 was added to 4 ml of the reaction solution containing 10 mM of a potassium phosphate buffer (pH 8.0) and 4 M of 3-indoleacetonitrile, and the reaction was conducted at 25° C. After 24 hours from the initiation of the reaction, 4 M (697 g/lit.) of 3-indoleacetamide was produced with a 100% conversion.
[Compound]
Name
reaction solution
Quantity
4 mL
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Synthesis routes and methods II

Procedure details

2-Ethyl-4-methoxy-alpha-oxo-1-(phenylmethyl)-1H-indole-3-acetamide. Oxalyl chloride (0.87 mL, 10 mmol) was added to 2.6 g (9.8 mmol) of 2-ethyl-4-methoxy-1-(phenylmethyl)-1H-indole in 25 mL of methylene chloride, the mixture stirred for 3 hours and concentrated at reduced pressure. The residue was redissolved in 25 mL of methylene chloride, anhydrous ammonia bubbled in for 0.25 hours and the mixture concentrated. The residue was stirred with ethyl acetate/water and the insoluble material filtered. The ethyl acetate from the filtrate was washed with brine, dried (MgSO4) and concentrated. The residue was washed with ether and combined with the filtered material above to give 1.19 g (36% yield) of 2-ethyl-4-methoxy-alpha-oxo-1-phenylmethyl)-1H-indole-3-acetamide, mp, 193°-199° C.
Name
2-Ethyl-4-methoxy-alpha-oxo-1-(phenylmethyl)-1H-indole-3-acetamide
Quantity
0 (± 1) mol
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Quantity
0.87 mL
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Quantity
2.6 g
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,770
Citations
T Lehmann, M Hoffmann, M Hentrich… - European journal of cell …, 2010 - Elsevier
… The aim of this review is to summarize the current knowledge on the indole-3-acetamide (IAM)-dependent pathway of IAA production in plants and to discuss the properties of the …
Number of citations: 118 www.sciencedirect.com
S Manulis, H Shafrir, E Epstein, A Lichter… - …, 1994 - microbiologyresearch.org
… of IA21 from L-tryptophan (Trp) with indole-3-acetamide (IAM) as an intermediate (see Fig. 4) has been detected in gall-forming phytopathogenic bacteria (Van Onckelen et al., 1986 ; …
Number of citations: 184 www.microbiologyresearch.org
S Pollmann, A Müller, M Piotrowski, EW Weiler - Planta, 2002 - Springer
… worked out definitely is the bacterial indole-3-acetamide (IAM) pathway catalyzed by tryptophan-2-monooxygenase (L-tryptophan fi IAM) and indole-3-acetamide hydrolase (IAM fi IAA) …
Number of citations: 129 link.springer.com
E Tsavkelova, B Oeser, L Oren-Young, M Israeli… - Fungal Genetics and …, 2012 - Elsevier
… from tryptophan via the intermediate indole-3-acetamide (IAM). The two genes, IaaM (encoding tryptophan monooxygenase) and IaaH (encoding indole-3-acetamide hydrolase) that …
Number of citations: 133 www.sciencedirect.com
Y Mano, K Nemoto, M Suzuki, H Seki… - Journal of …, 2010 - academic.oup.com
… function in the conversion of indole-3-acetamide (IAM) into … tabacum, which encode indole-3-acetamide hydrolase, indicates … Its evolutionary relationship to bacterial indole-3-acetamide …
Number of citations: 76 academic.oup.com
WH Liu, FF Chen, CE Wang, HH Fu, XQ Fang… - Frontiers in …, 2019 - frontiersin.org
… In this study, IAA and its synthetic intermediates indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), tryptamine (TAM), and indole-3-acetonitrile (IAN) were detected in B. pyrrocinia …
Number of citations: 47 www.frontiersin.org
S Pollmann, D Neu, EW Weiler - Phytochemistry, 2003 - Elsevier
… exhibits substrate specificity for indole-3-acetamide, but also some … As indole-3-acetamide is a native metabolite in Arabidopsis … acid involves indole-3-acetamide-hydrolysis by AtAMI1. …
Number of citations: 165 www.sciencedirect.com
MM Pérez-Alonso, P Ortiz-García… - Journal of …, 2021 - academic.oup.com
The evolutionary success of plants relies to a large extent on their extraordinary ability to adapt to changes in their environment. These adaptations require that plants balance their …
Number of citations: 30 academic.oup.com
T Kosuge, MG Heskett, EE Wilson - Journal of Biological Chemistry, 1966 - ASBMB
… Ltryptophan was first converted to indole-3-acetamide, and that the … indole-3-acetamide. Also are presented results of experiments designed to elucidate the role of indole-3-acetamide …
Number of citations: 165 www.jbc.org
S Pollmann, P Düchting, EW Weiler - Phytochemistry, 2009 - Elsevier
… In a continuative approach, we tested the effect of indole-3-acetamide (IAM) on the in-vitro formation of IAA. For this, concentrated protein preparations were incubated with 1 mM [ 2 H] 5 …
Number of citations: 80 www.sciencedirect.com

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